molecular formula C24H32ClFN6O7S2 B14683502 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-07-9

5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14683502
CAS No.: 25313-07-9
M. Wt: 635.1 g/mol
InChI Key: ZHYMXINBDXGCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. The initial step typically includes the preparation of the triazine ring, followed by the introduction of the chloro and diamino groups. The subsequent steps involve the attachment of the phenoxy group and the propylcarbamoyl moiety. The final steps include the sulfonylation and fluorination reactions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Solvent extraction and crystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially modifying its chemical properties.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully selected to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a sulfonamide. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol
  • 4,6-Diamino-2,2-dimethyl-1,3,5-triazine
  • 2-Methylbenzenesulfonyl fluoride

Uniqueness

Compared to similar compounds, 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

25313-07-9

Molecular Formula

C24H32ClFN6O7S2

Molecular Weight

635.1 g/mol

IUPAC Name

5-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C22H26ClFN6O4S.C2H6O3S/c1-13-5-6-14(11-18(13)35(24,32)33)19(31)27-9-4-10-34-17-8-7-15(12-16(17)23)30-21(26)28-20(25)29-22(30,2)3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H,27,31)(H4,25,26,28,29);2H2,1H3,(H,3,4,5)

InChI Key

ZHYMXINBDXGCEQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=C(C=C(C=C1)C(=O)NCCCOC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.